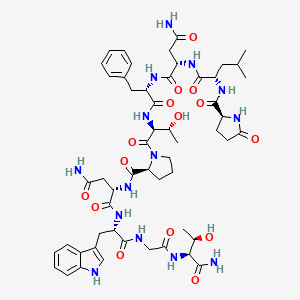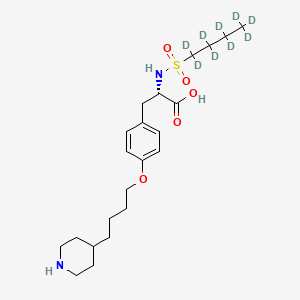
Tirofiban-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tirofiban-d9 is a deuterium-labeled version of Tirofiban, a non-peptide selective glycoprotein IIb/IIIa receptor inhibitor. It is primarily used as a tracer in scientific research to study the pharmacokinetics and metabolic profiles of Tirofiban. Tirofiban itself is known for its ability to inhibit fibrinogen-dependent platelet aggregation, making it a valuable compound in the treatment of thrombotic cardiovascular events .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tirofiban-d9 involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the Tirofiban molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification processes .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the high purity and yield of the final product. The production is carried out under strict quality control measures to meet regulatory standards for pharmaceutical research .
Analyse Chemischer Reaktionen
Types of Reactions: Tirofiban-d9, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Reduction: Involving the addition of hydrogen or the removal of oxygen.
Substitution: Involving the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Tirofiban-d9 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: To track the absorption, distribution, metabolism, and excretion of Tirofiban in biological systems.
Metabolic Profiling: To study the metabolic pathways and identify metabolites of Tirofiban.
Drug Development: To evaluate the efficacy and safety of Tirofiban and its derivatives in preclinical and clinical studies.
Biological Research: To investigate the role of glycoprotein IIb/IIIa receptors in platelet aggregation and thrombus formation .
Wirkmechanismus
Tirofiban-d9 exerts its effects by inhibiting the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on the surface of platelets. This inhibition prevents platelet aggregation and thrombus formation, which are critical steps in the development of thrombotic cardiovascular events. The molecular targets involved include the glycoprotein IIb/IIIa receptor and the fibrinogen molecule. The pathways affected include the platelet activation and aggregation pathways .
Vergleich Mit ähnlichen Verbindungen
Eptifibatide: Another glycoprotein IIb/IIIa receptor inhibitor with similar antiplatelet effects.
Abciximab: A monoclonal antibody that inhibits the glycoprotein IIb/IIIa receptor.
Comparison:
Eigenschaften
Molekularformel |
C22H36N2O5S |
|---|---|
Molekulargewicht |
449.7 g/mol |
IUPAC-Name |
(2S)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C22H36N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26)/t21-/m0/s1/i1D3,2D2,3D2,16D2 |
InChI-Schlüssel |
COKMIXFXJJXBQG-WVBHPKOCSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O |
Kanonische SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



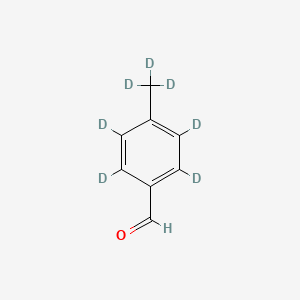

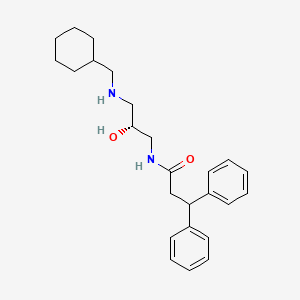
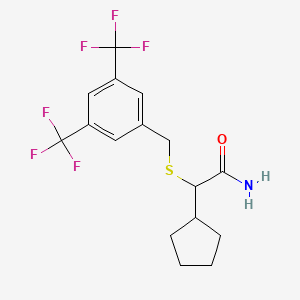
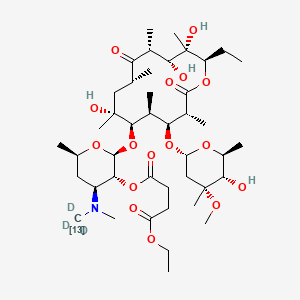
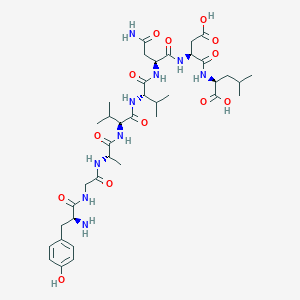
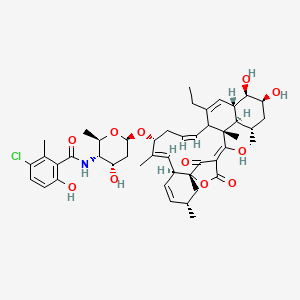
![(3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12401727.png)
![1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12401740.png)
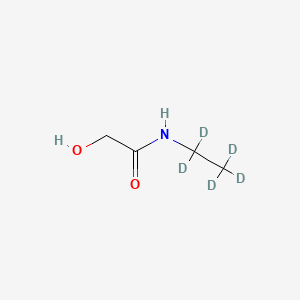
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12401748.png)
